3,8-Diamino-5-ethyl-6-methylphenanthridinium bromide
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Overview
Description
3,8-Diamino-5-ethyl-6-methylphenanthridinium bromide is a chemical compound known for its unique structure and properties. It is a derivative of phenanthridinium, a class of compounds that have significant applications in various scientific fields. This compound is characterized by the presence of amino groups at the 3 and 8 positions, an ethyl group at the 5 position, and a methyl group at the 6 position on the phenanthridinium ring, with bromide as the counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Diamino-5-ethyl-6-methylphenanthridinium bromide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Phenanthridinium Core: The phenanthridinium core can be synthesized through a series of cyclization reactions starting from simpler aromatic compounds.
Introduction of Substituents: The ethyl and methyl groups are introduced through alkylation reactions using appropriate alkyl halides.
Amination: The amino groups are introduced via nitration followed by reduction or direct amination reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound’s purity and yield.
Chemical Reactions Analysis
Types of Reactions
3,8-Diamino-5-ethyl-6-methylphenanthridinium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted phenanthridinium compounds.
Scientific Research Applications
3,8-Diamino-5-ethyl-6-methylphenanthridinium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a fluorescent dye for detecting nucleic acids.
Biology: The compound is employed in molecular biology for staining DNA and RNA in gel electrophoresis.
Industry: The compound is used in the development of new materials and as a component in various chemical processes.
Mechanism of Action
The primary mechanism of action of 3,8-Diamino-5-ethyl-6-methylphenanthridinium bromide involves its ability to intercalate with DNA. This intercalation disrupts the DNA structure, inhibiting replication and transcription processes. The compound targets the DNA double helix, inserting itself between the base pairs and forming stable complexes with nucleic acids. This interaction can lead to the inhibition of DNA polymerase and other enzymes involved in DNA metabolism.
Comparison with Similar Compounds
Similar Compounds
Ethidium Bromide: Similar in structure but with a phenyl group instead of an ethyl and methyl group.
Propidium Iodide: Another DNA intercalator used in cell viability assays.
Acridine Orange: A nucleic acid-selective fluorescent cationic dye.
Uniqueness
3,8-Diamino-5-ethyl-6-methylphenanthridinium bromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to intercalate with DNA and its fluorescent properties make it particularly valuable in molecular biology and medical research.
Properties
CAS No. |
32059-31-7 |
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Molecular Formula |
C16H18BrN3 |
Molecular Weight |
332.24 g/mol |
IUPAC Name |
5-ethyl-6-methylphenanthridin-5-ium-3,8-diamine;bromide |
InChI |
InChI=1S/C16H17N3.BrH/c1-3-19-10(2)15-8-11(17)4-6-13(15)14-7-5-12(18)9-16(14)19;/h4-9,18H,3,17H2,1-2H3;1H |
InChI Key |
SBCOKBDLUXXQLV-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C)N)N.[Br-] |
Origin of Product |
United States |
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